molecular formula C14H17FO4 B1448417 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate CAS No. 1461714-42-0

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate

Cat. No. B1448417
M. Wt: 268.28 g/mol
InChI Key: VYHCCMAXTNDVNY-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate, also known as FLEPH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FLEPH belongs to the class of designer drugs, which are synthetic compounds designed to mimic the effects of illegal drugs while avoiding legal restrictions. In

Mechanism Of Action

The exact mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased alertness, energy, and focus. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate also has a weak affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.

Biochemical And Physiological Effects

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces stereotypic behavior, such as repetitive grooming and head bobbing. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been shown to have a longer duration of action than other designer drugs, with effects lasting up to six hours.

Advantages And Limitations For Lab Experiments

One advantage of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate for lab experiments is its low toxicity compared to other designer drugs. It is also relatively easy to synthesize and has a long shelf life. However, 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is still a relatively new compound, and its effects on humans are not fully understood. It is also important to note that the use of designer drugs in lab experiments is highly regulated and requires proper safety protocols and ethical considerations.

Future Directions

There are several directions for future research on 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate. One area of interest is its potential use as a treatment for ADHD and cognitive impairment. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate and its effects on the brain and body. There is also a need for more research on the long-term effects of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate use and its potential for addiction and abuse. Overall, 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate shows promise as a potential pharmacological agent, but further research is needed to fully understand its potential benefits and risks.

Scientific Research Applications

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been studied extensively for its potential pharmacological properties, particularly as a central nervous system stimulant. It has been shown to have similar effects to other designer drugs, such as methamphetamine and cocaine, but with a lower risk of addiction and toxicity. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has also been investigated for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and as a cognitive enhancer.

properties

IUPAC Name

diethyl 2-(2-fluorophenyl)-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCCMAXTNDVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.